5-Ethyl-2-phenyl-4-propyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
6282-32-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-3-8-14-12(4-2)11-16-15(17-14)13-9-6-5-7-10-13/h5-7,9-10,12,14-15H,3-4,8,11H2,1-2H3 |
InChI Key |
NQIZHZLQPQFNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane and Analogous Structures
Classical Acetalization Reactions in the Formation of 1,3-Dioxanes
The most fundamental and widely employed method for the synthesis of 1,3-dioxanes is the direct condensation of a carbonyl compound with a 1,3-diol. This reversible reaction, known as acetalization, is a cornerstone of protecting group chemistry and heterocyclic synthesis.
Condensation of Carbonyl Precursors with 1,3-Diols
The formation of 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane via this method would involve the reaction of benzaldehyde (B42025) (the carbonyl precursor) with 2-ethyl-1-propyl-1,3-propanediol (the 1,3-diol). The general reaction involves the acid-catalyzed nucleophilic addition of the diol's hydroxyl groups to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the cyclic acetal (B89532), the 1,3-dioxane (B1201747) ring. nih.gov
To drive the equilibrium towards the formation of the 1,3-dioxane product, it is crucial to remove the water that is formed during the reaction. nih.gov A common technique to achieve this is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture by azeotropic distillation with a solvent such as toluene. acs.org
The choice of reactants allows for the synthesis of a diverse array of 1,3-dioxane derivatives. For instance, various aldehydes and ketones can be condensed with a range of substituted 1,3-propanediols to yield a library of 1,3-dioxanes with different substitution patterns.
Role of Brønsted and Lewis Acid Catalysis in 1,3-Dioxane Formation
Acid catalysis is essential for the acetalization reaction to proceed at a reasonable rate. Both Brønsted and Lewis acids are effective catalysts for this transformation. nih.govacs.org
Brønsted acids , such as p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly used. acs.org They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol.
Lewis acids , including boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates, can also catalyze the formation of 1,3-dioxanes. thieme-connect.de Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. In some cases, Lewis acids can offer milder reaction conditions and improved selectivity compared to Brønsted acids.
The selection of the appropriate acid catalyst can be influenced by the specific substrates and the desired reaction conditions. For sensitive substrates, milder catalysts may be preferred to avoid side reactions.
Prins Reaction Approaches for the Synthesis of 1,3-Dioxane Derivatives
The Prins reaction provides an alternative and powerful route to 1,3-dioxane derivatives. This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of the resulting carbocation by a nucleophile. wikipedia.org When an excess of an aldehyde, such as formaldehyde, is used in the absence of water, the reaction can lead to the formation of a 1,3-dioxane. wikipedia.orgjk-sci.com
The reaction is typically acid-catalyzed and proceeds through a series of steps involving the formation of an oxonium ion, electrophilic attack on the alkene, and subsequent ring closure. wikipedia.org
Catalytic Prins Reactions in 1,3-Dioxane Synthesis
Modern variations of the Prins reaction often employ catalytic amounts of a strong acid, which can be either a Brønsted or a Lewis acid. jk-sci.com The use of catalytic systems is advantageous as it reduces the amount of acidic waste and can lead to more controlled and efficient reactions. For example, iodine has been shown to be an effective catalyst for the Prins cyclization of olefins with aldehydes to produce 1,3-dioxane derivatives under mild conditions. researchgate.net Solid acid catalysts, such as certain types of zeolites and clays, are also utilized to facilitate the reaction and simplify product purification. rsc.org
Asymmetric Variants of the Prins Reaction for Stereoselective 1,3-Dioxane Construction
The development of asymmetric Prins reactions has enabled the synthesis of chiral, enantioenriched 1,3-dioxanes. acs.orgresearchgate.netbohrium.com This is achieved by using chiral catalysts, which can be either chiral Brønsted acids or chiral Lewis acids. These catalysts create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer over the other. acs.orgnih.gov
For example, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed in the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde to yield 1,3-dioxanes with high enantioselectivities. acs.orgresearchgate.netbohrium.com The resulting enantioenriched 1,3-dioxanes are valuable building blocks in organic synthesis, as they can be converted into optically active 1,3-diols. acs.orgnih.gov
Diastereoselective and Enantioselective Pathways to Substituted 1,3-Dioxanes
The synthesis of substituted 1,3-dioxanes, such as this compound, often leads to the formation of stereoisomers. Controlling the stereochemistry of these products is a significant goal in modern organic synthesis.
Diastereoselective synthesis aims to control the relative stereochemistry of the newly formed stereocenters. In the context of 1,3-dioxane formation, the choice of substrates and reaction conditions can influence the diastereomeric ratio of the products. For instance, the acetalization of a chiral 1,3-diol with an aldehyde can proceed with a degree of diastereoselectivity, depending on the steric and electronic interactions in the transition state. Similarly, certain Prins reactions can exhibit high diastereoselectivity, leading to the preferential formation of one diastereomer. nih.gov
Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing an excess of one enantiomer. As mentioned in the context of the Prins reaction, the use of chiral catalysts is a primary strategy for achieving enantioselectivity. acs.orgnih.gov Other approaches include the use of chiral auxiliaries attached to one of the reactants, which direct the stereochemical course of the reaction and can be subsequently removed. The synthesis of enantiomerically pure 1,3-dioxolanes (a related five-membered ring system) has been achieved by reacting aldehydes with commercially available enantiopure diols in the presence of a catalyst, and similar principles can be applied to the synthesis of 1,3-dioxanes. nih.gov
The development of these stereoselective methods is crucial for the synthesis of complex molecules, including natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity.
Intramolecular Oxa-Michael Additions for Ring Closure
The intramolecular oxa-Michael addition, or conjugate addition of an oxygen nucleophile, serves as a powerful method for the formation of heterocyclic rings, including the 1,3-dioxane skeleton. researchgate.netsemanticscholar.org This reaction pathway is particularly effective for constructing the ring system through the cyclization of a δ-hydroxyenone or a related precursor. researchgate.net The process typically involves the formation of a hemiacetal followed by the oxa-Michael reaction. researchgate.netresearchgate.net
Bismuth-mediated two-component hemiacetal/oxa-conjugate addition reactions of δ-hydroxy or δ-trialkylsilyloxy α,β-unsaturated aldehydes and ketones with alkyl aldehydes provide a highly efficient and stereoselective route to syn-1,3-dioxanes. researchgate.net This protocol is noted for its operational simplicity and its ability to directly incorporate electron-withdrawing groups without needing oxidation state adjustments. researchgate.net The mechanism, often promoted by a Brønsted acid, involves the protonation of the carbonyl oxygen of the α,β-unsaturated system, which facilitates ring closure to form the enol intermediate of the final dihydrofuran or dioxane product. semanticscholar.org Bifunctional iminophosphorane (BIMP) catalysts have also been shown to be effective in promoting enantioselective intramolecular oxa-Michael reactions of alcohols to tethered Michael acceptors, yielding products like tetrahydrofurans and tetrahydropyrans with excellent yields and enantiomeric ratios. nih.gov
Enantioselective Synthetic Routes Employing Chiral 1,3-Diol Precursors
The synthesis of enantiomerically pure 1,3-dioxanes can be achieved through the use of chiral 1,3-diol precursors. Chiral 1,3-diols are valuable building blocks in organic synthesis, often found in natural products and used as chiral ligands or auxiliaries. nih.gov The development of methods for the stereoselective synthesis of 1,3-diols is a significant area of research. rsc.orgresearchgate.net
One key strategy involves the asymmetric reduction of chiral keto alcohols to obtain 1,3-diols with high enantiomeric purity (>99% ee). nih.gov These chiral diols can then be reacted with aldehydes or ketones to form the corresponding chiral 1,3-dioxanes. Since the chiral centers of the diol are not part of the reaction, their stereochemistry is transferred to the final product. nih.gov The enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde, catalyzed by a confined imino-imidodiphosphate (iIDP) Brønsted acid, also provides a direct route to optically active 1,3-dioxanes. researchgate.net Biocatalytic methods, such as the enzymatic reduction of β-hydroxyketones or 1,3-diketones, are also employed to produce chiral 1,3-diols. rsc.org
Sustainable and Green Chemical Approaches in 1,3-Dioxane Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for 1,3-dioxane synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Solvent-Free Reaction Conditions for 1,3-Dioxane Formation
A significant advancement in green synthesis is the development of solvent-free reaction conditions. The combination of solvent-free synthesis with microwave irradiation has been shown to dramatically reduce reaction times and enhance conversions for various organic reactions, including intramolecular oxa-Michael additions. semanticscholar.org For instance, the acid-catalyzed intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones proceeds efficiently under solvent-free, microwave-irradiated conditions, with Brønsted acids like trifluoromethanesulfonic acid proving to be highly effective catalysts. semanticscholar.org
Another solvent-free method utilizes a cationic oxorhenium(V) oxazoline (B21484) complex to condense diols and aldehydes, forming 1,3-dioxolanes and dioxanes in excellent yields under neat conditions and at reasonably mild temperatures. nih.gov This method is applicable to biomass-derived starting materials such as furfural (B47365) and glycerol. nih.gov
Synthesis of Specific Analogues Pertinent to this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Synthesis of 2,5,5-Trisubstituted 1,3-Dioxanes
The synthesis of 2,5,5-trisubstituted 1,3-dioxanes can be achieved through the condensation of a 3,3-bis(hydroxymethyl)ketone with various aldehydes under acid catalysis. journals.co.za For example, the reaction of 3,3-bis(hydroxymethyl)butan-2-one with benzaldehyde yields 5-acetyl-5-methyl-2-phenyl-1,3-dioxane. journals.co.za This reaction typically produces a mixture of cis and trans isomers, which can often be separated by crystallization and chromatography. journals.co.za The stereochemistry of these isomers can be determined using NMR spectroscopy, with correlations between the chemical shifts of the substituents at the C5 position and the configuration of the molecule. journals.co.za
Table 1: Representative Synthesis of a 2,5,5-Trisubstituted 1,3-Dioxane
| Reactant 1 | Reactant 2 | Product | Key Conditions | Yield | Isomer Ratio (cis:trans) |
|---|---|---|---|---|---|
| 3,3-bis(hydroxymethyl)butan-2-one | Benzaldehyde | 5-acetyl-5-methyl-2-phenyl-1,3-dioxane | Acid catalysis | 70% (crystallized) | ~4:1 |
Synthetic Strategies for 5-Aryl-1,3-Dioxane Derivatives
The introduction of an aryl group at the 5-position of the 1,3-dioxane ring creates another important class of analogues. These compounds have been investigated for their potential biological activities, including as modulators of multidrug resistance (MDR). researchgate.netnih.gov The synthesis of these derivatives often involves starting with a 2-aryl-1,3-propanediol, which is then reacted with an aldehyde or ketone to form the dioxane ring. The synthesis of novel 2,2-diphenyl-1,3-dioxane derivatives has been reported as part of the search for new MDR reversal agents. nih.gov Another approach involves the direct fluorination of isoxazoles bearing an acetal fragment at the C-5 position, which can subsequently be modified. academie-sciences.fr
Stereochemical Considerations of 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Configurational Isomerism within the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, akin to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, alters bond lengths and angles compared to cyclohexane, influencing the ring's geometry and the energetic preferences of its substituents. The shorter C-O bond length (compared to a C-C bond) results in more pronounced 1,3-diaxial interactions, making the equatorial positioning of substituents generally more favorable. thieme-connect.de
For 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane, the substituents at positions C2 (phenyl), C4 (propyl), and C5 (ethyl) introduce three stereogenic centers, leading to a complex isomeric landscape. The spatial arrangement of these groups defines the molecule's configurational isomers.
Cis-Trans Isomerism and its Implications for 1,3-Dioxane Structure
Cis-trans isomerism in substituted 1,3-dioxanes describes the relative orientation of substituents with respect to the ring plane. In a trisubstituted system like this compound, the relationships between pairs of substituents (2,4; 2,5; and 4,5) must be considered. A cis relationship between two substituents indicates they are on the same side of the ring (e.g., both axial or both equatorial in an idealized chair), while a trans relationship indicates they are on opposite sides (one axial, one equatorial). youtube.com
The thermodynamic stability of these isomers is largely dictated by the steric hindrance of the substituents. Bulky groups like phenyl and propyl will have a strong preference for the equatorial position to avoid energetically costly 1,3-diaxial interactions with axial protons at other ring positions. thieme-connect.de The ethyl group at C5 also prefers an equatorial orientation. researchgate.net Therefore, the isomer with all three substituents in equatorial positions is expected to be the most stable.
Table 1: Possible Stereochemical Relationships in this compound
| Substituent Pair | Cis Relationship (Lower Energy) | Trans Relationship (Higher Energy) |
|---|---|---|
| 2-Phenyl, 4-Propyl | Phenyl (eq), Propyl (eq) | Phenyl (eq), Propyl (ax) |
| 2-Phenyl, 5-Ethyl | Phenyl (eq), Ethyl (eq) | Phenyl (eq), Ethyl (ax) |
| 4-Propyl, 5-Ethyl | Propyl (eq), Ethyl (eq) | Propyl (eq), Ethyl (ax) |
This table illustrates the general energetic preference for equatorial (eq) vs. axial (ax) orientations.
Identification and Characterization of Diastereoisomeric Forms of Substituted 1,3-Dioxanes
With three stereocenters (C2, C4, C5), this compound can exist as 2³ = 8 stereoisomers, which comprise four pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. Each diastereomer possesses a unique three-dimensional arrangement and distinct physical and spectroscopic properties.
The characterization and differentiation of these diastereoisomers rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net The precise chemical shifts and coupling constants of the ring protons are highly sensitive to their stereochemical environment (i.e., whether they are axial or equatorial) and the relative configuration of the substituents. For instance, the coupling constants between adjacent protons (e.g., H4 and H5) can help determine their dihedral angle and thus the relative cis/trans configuration of the propyl and ethyl groups.
Methodologies for Stereochemical Assignment in 1,3-Dioxanes
Determining the precise stereochemistry of complex acyclic molecules can be challenging. A powerful and widely used strategy involves converting flexible acyclic structures into more rigid cyclic derivatives, where stereochemical relationships can be more easily deciphered. thieme-connect.de
Derivatization of 1,3-Diols to 1,3-Dioxanes for Relative Configuration Determination
The formation of a 1,3-dioxane is a standard method for determining the relative configuration of a 1,3-diol. researchgate.netresearchgate.net In the context of this compound, the precursor would be 3-ethyl-2-propyl-1,3-pentanediol, which is reacted with benzaldehyde (B42025) or a benzaldehyde equivalent under acidic catalysis. wikipedia.org
This reaction converts the flexible diol into a conformationally constrained chair-like dioxane ring. The analysis of this rigid structure by NMR spectroscopy allows for the unambiguous assignment of the relative stereochemistry of the hydroxyl groups in the original diol. A syn-1,3-diol will typically form a cis-2,4-disubstituted 1,3-dioxane, while an anti-1,3-diol will form the trans isomer. This principle is extended to more complex diols to elucidate the configuration of multiple stereocenters.
Empirical Rules and Diagnostic Criteria for Stereochemical Elucidation
Over decades of study, several empirical rules based on NMR data have been developed to aid in the stereochemical elucidation of 1,3-dioxanes. researchgate.netdoaj.org These rules correlate specific NMR parameters with the spatial orientation of substituents.
¹H NMR Spectroscopy : Protons in an axial position on the dioxane ring are generally shielded (resonate at a higher field or lower ppm value) compared to their equatorial counterparts. journals.co.za For example, the axial proton at C4 would be expected at a lower chemical shift than the equatorial proton at C4. The magnitude of the coupling constants (³J) between vicinal protons is also diagnostic of their dihedral angle, helping to confirm chair conformations and substituent orientations.
¹³C NMR Spectroscopy : The chemical shifts of the ring carbons are also indicative of the stereochemistry. For instance, empirical rules have been established for acetonides (2,2-dimethyl-1,3-dioxanes) derived from syn- and anti-1,3-diols, where the chemical shift of the acetal (B89532) carbon (C2) can be diagnostic. thieme-connect.de Similar principles apply to benzylidene acetals. The presence of an axial substituent can induce a shielding (upfield shift) on the γ-carbons (C4, C6, or C5) due to steric compression, known as the γ-gauche effect.
Table 2: General Diagnostic ¹H NMR Chemical Shifts for 1,3-Dioxane Ring Protons
| Proton Position | Orientation | Typical Chemical Shift Range (ppm) | Rationale |
|---|---|---|---|
| H-4, H-6 | Axial | Higher Field (e.g., ~3.0-3.5 ppm) | Shielded by the anisotropic effects of C-O and C-C bonds. journals.co.za |
| H-4, H-6 | Equatorial | Lower Field (e.g., ~3.3-4.0 ppm) | Deshielded relative to the axial proton. researchgate.net |
| H-2 | Axial | Higher Field | Shielded relative to the equatorial position. |
| H-2 | Equatorial | Lower Field | Generally deshielded. |
Note: Actual values are highly dependent on the specific substituents and solvent.
Manifestations of Chirality in 1,3-Dioxane Systems
Chirality in 1,3-dioxanes arises from the presence of one or more stereogenic centers, which renders the molecule non-superimposable on its mirror image. nih.gov In this compound, all three substituted carbon atoms—C2, C4, and C5—are chiral centers.
The formation of the dioxane from a chiral, enantiopure 1,3-diol and an achiral aldehyde (like benzaldehyde) results in the formation of two diastereomers, epimeric at the newly formed C2 stereocenter. nih.gov The stereoselectivity of this acetalization can often be controlled by the reaction conditions. The inherent chirality of the molecule can be confirmed and studied using techniques such as chiral chromatography or by observing the diastereotopicity of chemically equivalent protons or groups in NMR spectra. researchgate.net For instance, in a chiral environment, the two methylene (B1212753) protons of the ethyl group at C5 could become diastereotopic and exhibit different chemical shifts and couplings. The study of such chiral systems is crucial in asymmetric synthesis, where 1,3-dioxanes are often used as chiral auxiliaries or as intermediates in the synthesis of complex natural products. illinois.edu
Examination of Axial and Helical Chirality
While central chirality, originating from stereogenic carbon atoms, is the most common form of chirality in organic molecules, other forms such as axial and helical chirality can also be present in specific structural contexts. wikipedia.org
Axial Chirality: This type of chirality arises from a non-planar arrangement of four groups about a chiral axis, typically a bond with restricted rotation. wikipedia.org In certain 1,3-dioxane derivatives, particularly those with bulky, disymmetric substituents, axial chirality can be observed. For instance, in some 2-methyl-2-aryl-1,3-dioxane derivatives where the aryl group is forced into an axial position and is unsymmetrically substituted (e.g., an o-nitrophenyl group), a chiral axis is established along the C2-Aryl bond. researchgate.netresearchgate.net The steric hindrance is significant enough to freeze the rotation of the aromatic ring on the NMR timescale, especially at low temperatures. researchgate.net
For this compound, the phenyl group is at the C2 position. In contrast to 2-alkyl-2-aryl systems where the aryl group may prefer an axial orientation, in 2-aryl-1,3-dioxanes, the phenyl group typically occupies an equatorial position to minimize 1,3-diaxial interactions. asianpubs.orgresearchgate.net However, significant steric crowding from the substituents at C4 (propyl) and C5 (ethyl) could potentially hinder the free rotation of the equatorial phenyl group around the C2-C(phenyl) bond. If this rotation is sufficiently restricted, it could lead to stable atropisomers, thus conferring axial chirality to the molecule. Dynamic NMR studies on related compounds have shown that the rotation of an axial aryl group can be "frozen" at low temperatures, leading to observable non-equivalence of otherwise symmetric positions. researchgate.net
Molecular Chirality and Diastereotopicity of Ligands
The presence of multiple stereocenters (C2, C4, and C5) makes this compound an intrinsically chiral molecule. A direct consequence of this molecular chirality is the induction of diastereotopicity in otherwise chemically equivalent protons or groups. researchgate.net Diastereotopic nuclei are chemically non-equivalent and, therefore, exhibit distinct signals in NMR spectra.
In any given stereoisomer of this compound, the chiral environment renders the two protons of a methylene (CH₂) group non-equivalent. This is because one proton will have a different spatial relationship to the substituents on the chiral centers than the other proton. Replacing each proton in turn with a different group (e.g., deuterium) would create a pair of diastereomers.
This phenomenon is expected to be observable in the ¹H NMR spectrum of the compound. Specifically, the following methylene protons would be diastereotopic:
The two protons on the C6 of the dioxane ring.
The two protons of the ethyl group at C5 (-CH₂-CH₃).
The methylene protons within the propyl group at C4 (-CH₂-CH₂-CH₃).
Investigations into the stereochemistry of chiral 1,3-dioxanes have extensively used NMR spectroscopy to reveal and quantify the effects of diastereotopicity. researchgate.netresearchgate.net The difference in chemical shift (Δδ) between diastereotopic protons is influenced by the proximity to the chiral centers and the preferred conformation of the molecule. In some cases, the influence of a chiral center can be observed across as many as eight bonds. researchgate.net The magnetic anisotropy of the phenyl ring at C2 can also significantly influence the chemical shifts of nearby protons, with the effect being highly dependent on the ring's orientation relative to the dioxane ring. researchgate.net
The table below summarizes the expected diastereotopicity for the methylene groups in a single enantiomer of a specific diastereomer of this compound.
| Group | Protons | Expected NMR Signal | Rationale |
|---|---|---|---|
| Ring Methylene (C6) | Hax, Heq | Two separate signals, likely appearing as doublets of doublets (geminal and vicinal coupling). | Protons are in a chiral environment and have different spatial relationships (axial/equatorial) to substituents at C2, C4, and C5. |
| Ethyl Group Methylene (at C5) | Two Protons (Ha, Hb) | Two separate signals, each coupled to the methyl protons and potentially showing geminal coupling. May appear as a complex multiplet (AB quartet further split by methyl protons). | Free rotation around the C5-CH₂ bond does not average the chiral environment created by the rest of the molecule. |
| Propyl Group α-Methylene (at C4) | Two Protons (Hc, Hd) | Two separate signals, each coupled to the adjacent methylene protons of the propyl group and the proton at C4. Expected to be complex multiplets. | These protons are directly attached to a chiral center (C4) and are therefore in a highly asymmetric environment. |
| Propyl Group β-Methylene (at C4) | Two Protons (He, Hf) | Two separate signals, each coupled to the α-methylene and terminal methyl protons. Expected to be complex multiplets. | The influence of the distant chiral centers (C2, C4, C5) renders these protons diastereotopic. |
Conformational Analysis of 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Intrinsic Conformations of the 1,3-Dioxane (B1201747) Ring
The chair conformation is the most stable and predominant form for the 1,3-dioxane ring, much like in cyclohexane (B81311). thieme-connect.deacs.org This conformation minimizes both angular and torsional strain, providing the lowest energy state for the molecule. The presence of two C-O bonds, which are shorter than C-C bonds, leads to a slightly different geometry compared to cyclohexane, resulting in a puckered chair or "super-chair" in the O1-C2-O3 region and a flattened chair in the C4-C5-C6 portion. thieme-connect.deacs.org
In substituted 1,3-dioxanes, such as 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane, the chair conformation can exist in two primary forms, which can interconvert via a process known as ring flipping. These forms are distinguished by whether the substituents occupy axial or equatorial positions. The relative stability of these chair conformers is largely dictated by the steric bulk of the substituents. Generally, conformers with bulky groups in the more spacious equatorial positions are thermodynamically favored. thieme-connect.de For the title compound, this implies a strong preference for chair conformations where the phenyl, propyl, and ethyl groups are equatorial.
While the chair form is the global energy minimum, other, more flexible conformations exist as local minima on the potential energy surface. researchgate.net These are collectively known as boat or twist-boat conformations. The most significant of these for 1,3-dioxane are the 2,5-twist and the 1,4-twist conformations. researchgate.netresearchgate.net
These flexible forms are less stable than the chair conformation due to increased torsional strain and, in some cases, unfavorable non-bonded interactions. Computational studies on unsubstituted 1,3-dioxane have shown that the 2,5-twist conformer is significantly less stable than the chair form. researchgate.net The 1,4-twist structure is generally even higher in energy than the 2,5-twist conformer. researchgate.netresearchgate.net In certain substituted 1,3-dioxanes, particularly those with severe diaxial interactions in a chair form (like some anti-1,3-diol acetonides), the twist-boat conformation may become more populated. thieme-connect.de
| Conformation | Relative Energy (kcal/mol) - Unsubstituted 1,3-Dioxane |
| Chair | 0 (most stable) |
| 2,5-Twist | 4.67 - 5.19 |
| 1,4-Twist | ~1.0 - 1.36 higher than 2,5-Twist |
Note: Energy values are derived from computational studies and can vary with the level of theory used. researchgate.net
The 1,3-dioxane ring is conformationally mobile, with the different conformers interconverting at room temperature. The primary pathway for interconversion between the two chair forms proceeds through the higher-energy twist-boat intermediates. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have identified two main pathways for the isomerization of equatorial and axial chair conformers, with various transition states (such as half-chair and sofa forms) representing the energy maxima. researchgate.net
| Interconversion Process | Estimated Energy Barrier (kcal/mol) - 5-Substituted Dioxanes |
| C(eq) ↔ 2,5-T | 8.4 - 9.3 |
| C(eq) ↔ 1,4-T | 10.4 - 10.9 |
| C(ax) ↔ 2,5-T | 3.2 - 5.9 |
| C(ax) ↔ 1,4-T | 4.9 - 5.9 |
Note: These are estimated potential barriers from a quantum-chemical study on 5-alkyl- and 5-phenyl-1,3-dioxanes and represent the energy of transition states relative to the ground state conformer. researchgate.net
Influence of Substituents on 1,3-Dioxane Conformation
The presence, size, and position of substituents on the 1,3-dioxane ring are the primary determinants of its preferred conformation. These substituents introduce steric and electronic effects that can significantly alter the relative energies of the different conformers.
Steric hindrance is a major factor governing conformational preference. Substituents larger than hydrogen prefer to occupy equatorial positions to minimize steric strain. youtube.com When a bulky substituent is forced into an axial position, it experiences repulsive steric interactions with the other two axial atoms or groups on the same side of the ring. This is known as a 1,3-diaxial interaction. ucla.educhemistrysteps.com
In the 1,3-dioxane ring, these interactions can be particularly severe. An axial substituent at C2 experiences diaxial interactions with the axial hydrogens (or other substituents) at C4 and C6. thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, these 1,3-diaxial interactions are more significant than in cyclohexane. thieme-connect.de Consequently, a substituent at the C2 position, such as the phenyl group in the title compound, has a very strong preference for the equatorial orientation. thieme-connect.denih.gov Similarly, the propyl group at C4 and the ethyl group at C5 will strongly favor equatorial positions to avoid destabilizing steric clashes with axial hydrogens and the lone pairs of the oxygen atoms. thieme-connect.de An axial substituent at C5 interacts not with axial hydrogens, but with the axial lone pairs of the ring oxygen atoms. acs.org
While steric effects generally dictate that substituents prefer an equatorial position, a significant exception arises in 2-alkoxy-1,3-dioxanes due to an electronic phenomenon known as the anomeric effect. thieme-connect.descripps.edu The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for steric hindrance. scripps.edu
This stabilization of the axial conformer is attributed to a favorable stereoelectronic interaction: the overlap between a non-bonding electron pair (lone pair) on one of the ring oxygen atoms and the antibonding (σ*) orbital of the C2-substituent bond. rsc.org This interaction is maximized when the lone pair orbital and the C-O bond of the alkoxy group are anti-periplanar, a condition met in the axial conformation. rsc.org This effect is a classic example of how electronic factors can override steric preferences in determining molecular conformation. thieme-connect.deacs.org
Determination of Conformational Equilibria and A-Values
The conformational equilibrium of substituted 1,3-dioxanes is quantitatively described by the conformational free energy, also known as the A-value (or ΔG°). This value represents the difference in Gibbs free energy between the conformer with an axial substituent and the one with an equatorial substituent. researchgate.net A positive A-value indicates a preference for the equatorial position. researchgate.net The determination of these values is crucial for understanding the stability of different conformations and is typically achieved by measuring the equilibrium constant (K) between the isomers. The fundamental relationship used is ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. researchgate.net
Experimental techniques such as ¹H NMR spectroscopy are pivotal in determining the populations of different conformers at equilibrium. By analyzing vicinal coupling constants, researchers can deduce the relative amounts of axial and equatorial forms, which allows for the calculation of the equilibrium constant and subsequently the A-value. researchgate.net Quantum-chemical calculations are also employed to model the potential energy surface and estimate the energy differences between conformers. researchgate.net
For substituents at the C5 position of the 1,3-dioxane ring, which is relevant to the ethyl group in the target molecule, the conformational energies have been determined. These studies show an expected increase in the preference for the equatorial position as the steric bulk of the substituent increases. researchgate.net
Table 1: Conformational Energies (ΔG°) for Substituents at C5 in the 1,3-Dioxane Ring
| Substituent | ΔG° (kcal/mol) | Method |
|---|---|---|
| Ethyl | 0.9 | Calculated from ¹H NMR data researchgate.net |
| Phenyl | 1.3 | Calculated from ¹H NMR data researchgate.net |
| Isopropyl | 0.9 | Calculated from ¹H NMR data researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Preferential Orientations of Phenyl and Alkyl Substituents (Axial vs. Equatorial)
The orientation of substituents on the 1,3-dioxane ring is a consequence of minimizing steric and electronic repulsions. Like in cyclohexane, bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. thieme-connect.deyoutube.com
Substituents at C2: The presence of two shorter C-O bonds compared to C-C bonds leads to more significant 1,3-diaxial interactions between a substituent at C2 and axial hydrogens at C4 and C6. Consequently, substituents at the C2 position, such as the phenyl group in the target molecule, have a strong thermodynamic preference for the equatorial orientation. thieme-connect.denih.govasianpubs.org However, this preference can be influenced by the anomeric effect, especially for electronegative substituents. For instance, in 2,2-diaryl-1,3-dioxanes, electron-withdrawing aryl groups have shown a preference for the axial position. acs.org
Substituents at C4: Alkyl groups at the C4 position, such as the propyl group, also generally favor the equatorial orientation to minimize steric strain with other ring atoms and substituents.
Substituents at C5: The conformational preference at the C5 position is more complex. The diaxial interaction between an axial substituent at C5 and the lone pairs of the ring oxygen atoms is not particularly destabilizing. thieme-connect.de For a phenyl group at C5, studies have shown that the axial orientation can be stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and a ring oxygen. nih.gov The strength of this interaction, and thus the axial/equatorial preference, can be tuned by placing electron-withdrawing or electron-donating groups on the phenyl ring. nih.gov For alkyl groups like ethyl, the preference for the equatorial position is primarily driven by sterics, as shown by its positive ΔG° value. researchgate.net
External Environmental Effects on 1,3-Dioxane Conformation
The conformational equilibrium of 1,3-dioxanes is not static and can be significantly influenced by the surrounding environment.
Impact of Solvent Medium on Conformational Stability
The polarity of the solvent can alter the conformational preference of substituted 1,3-dioxanes. acs.org Generally, polar solvents tend to stabilize the conformer with the larger dipole moment. This is because the solvent can more effectively solvate and reduce the electrostatic energy of the more polar species. nih.gov For 1,3-dioxanes with polar substituents, changing the solvent can shift the equilibrium between axial and equatorial conformers. thieme-connect.de However, for molecules with nonpolar alkyl and phenyl substituents, the effect of solvent polarity is often less pronounced, as the difference in dipole moments between conformers may be small. researchgate.net Studies on 1,4-dioxane (B91453) have shown that while the chair conformer is dominant in the gas phase, pure liquid, and aqueous solution, specific solute-solvent interactions like weak C-H–O hydrogen bonds can be observed. researchgate.net
Effects of Dissolved Salts on Conformational Behavior
The presence of dissolved metal ions and inorganic salts can have a profound effect on the conformational behavior of 1,3-dioxanes, particularly those bearing polar functional groups that can coordinate with cations. researchgate.net Extensive studies on 5-substituted 1,3-dioxanes have demonstrated that cations such as Li+, Na+, K+, Ag+, Mg2+, and Ca2+ can shift the conformational equilibrium. researchgate.net This effect is driven by the chelation or coordination of the metal ion with the substituent and the ring oxygens, which can stabilize a conformation that might otherwise be less favored. For example, the addition of lithium bromide to 5-carboxy-2-phenyl-1,3-dioxanes was found to significantly alter the axial/equatorial preference of the carboxyl group. researchgate.net The magnitude of this effect depends on the specific cation and its coordinating ability. researchgate.net
Table 2: Effect of Salts on the Conformational Equilibrium (ΔG° in kcal/mol) of 5-carboxy-2-phenyl-1,3-dioxanes at 25 °C
| Salt | ΔG° (1.0 equiv) | ΔG° (5.0 equiv) |
|---|---|---|
| None | -0.77 | -0.77 |
| LiBr | -0.41 | -0.17 |
| Na(OTf) | -0.34 | -0.28 |
| K(OTf) | -0.76 | -0.54 |
| Ag(OTf) | -0.43 | +0.80 |
| Mg(OTf)₂ | -0.91 | -0.26 |
| Ca(OTf)₂ | -0.92 | -1.59 |
Data sourced from Juaristi et al. researchgate.net A negative value indicates a preference for the equatorial conformer.
Conformational Changes Induced by Confinement (e.g., Endohedral Fullerene Complexes)
Confining a 1,3-dioxane molecule within a nanospace, such as the cavity of a fullerene, can dramatically alter its preferred conformation. figshare.comresearchgate.net While 1,3-dioxane strongly prefers a chair conformation in the free state, theoretical studies have shown that when encapsulated inside fullerenes like C₆₀, the conformational equilibrium shifts. figshare.com In the constrained environment of the fullerene cage, the 1,4-twist form becomes the preferred conformation. figshare.comresearchgate.net This change is attributed to the host-guest interactions and the steric constraints imposed by the fullerene shell. wikipedia.orgresearchgate.net The size of the fullerene cavity plays a role; in larger fullerenes like C₇₀ and C₈₀, the equilibrium begins to shift back towards the chair form, although the twist-boat conformer remains more stable than in the free molecule. figshare.com This demonstrates that extreme confinement can override the intrinsic conformational preferences of the molecule.
Dynamic Conformational Processes in 1,3-Dioxanes
The 1,3-dioxane ring is not rigid but undergoes dynamic conformational processes, most notably ring inversion. This process converts one chair conformation into the other, interchanging axial and equatorial substituents. researchgate.net The pathway for this chair-chair interconversion is not direct but proceeds through higher-energy, non-planar intermediates. researchgate.netresearchgate.net
Ring Inversion Dynamics and Kinetics.
The process of ring inversion in 1,3-dioxanes involves the interconversion between two chair conformations, proceeding through higher-energy transition states and intermediates, such as twist-boat and boat conformations. The energy barriers associated with this process provide crucial information about the kinetic stability of the conformers.
Quantum-chemical studies on the potential energy surface of 5-alkyl-1,3-dioxanes have revealed the pathways for conformational isomerizations of the equatorial and axial chair conformers. For 5-ethyl-1,3-dioxane, the energy parameters for the ring inversion process have been estimated, providing a valuable reference for understanding the dynamics of this compound. The presence of the additional phenyl and propyl substituents will undoubtedly influence the energy landscape of the ring inversion, likely increasing the energy barriers due to greater steric hindrance in the transition states.
The Gibbs conformational energies (ΔG°) of substituents at the C-5 position in the 1,3-dioxane ring have been determined through both experimental (¹H NMR) and theoretical methods. These values are consistent with published data and provide a quantitative measure of the preference for the equatorial orientation.
Below is a table summarizing the calculated energy parameters for the inversion of 5-ethyl-1,3-dioxane, which serves as a foundational model for the more complex system of this compound. The pathways involve transitions through various twist (T) and boat (B) conformations.
| Transition | ΔE (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Ceq → TS-1 | 8.8 | 8.1 | 8.5 |
| Ceq → TS-2 | 9.5 | 8.8 | 9.3 |
| Cax → TS-3 | 7.9 | 7.2 | 7.8 |
| Cax → TS-4 | 9.0 | 8.3 | 8.9 |
| 1,4-T → TS-1 | 0.8 | 0.7 | 0.7 |
| 1,4-T → TS-5 | 3.4 | 3.1 | 3.2 |
| 2,5-T → TS-2 | 1.1 | 1.0 | 1.0 |
| 2,5-T → TS-3 | 0.4 | 0.3 | 0.3 |
| Data derived from studies on 5-ethyl-1,3-dioxane and are intended to be representative. |
Analysis of Restricted Rotation of Aromatic Substituents.
The phenyl group at the C-2 position of the 1,3-dioxane ring is subject to restricted rotation around the C-C bond connecting it to the ring. This steric hindrance arises from the interaction of the ortho-hydrogens of the phenyl ring with the axial hydrogens at the C-4 and C-6 positions of the dioxane ring. As a result, the phenyl group is likely to adopt a preferred orientation to minimize these non-bonded interactions.
Dynamic NMR investigations on 2-aryl-1,3-dioxane derivatives have provided insights into the rotation of the aryl group. At ambient temperatures, the rotation of the phenyl group is typically fast on the NMR timescale. However, at low temperatures, this rotation can be "frozen out," allowing for the observation of distinct signals for the non-equivalent protons of the dioxane ring. This phenomenon is a direct consequence of the slow rate of rotation of the aromatic substituent.
The orthogonal disposition of the aromatic substituent, where the plane of the phenyl ring is perpendicular to the general plane of the 1,3-dioxane ring, is often the most stable rotamer. This orientation minimizes the steric clash between the ortho-substituents of the phenyl ring and the axial protons of the dioxane ring. The magnetic anisotropy of the aromatic ring in this preferred conformation can lead to significant shielding or deshielding effects on the chemical shifts of the nearby protons of the 1,3-dioxane ring, particularly the equatorial protons at the C-4 and C-6 positions.
Spectroscopic Characterization and Structure Elucidation of 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, encompassing various one- and two-dimensional experiments, is indispensable for the comprehensive analysis of 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane. The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de This conformational preference leads to distinct magnetic environments for axial and equatorial protons and carbons, which can be probed with exceptional detail using NMR methods. The analysis of chemical shifts, coupling constants, and through-space interactions allows for a complete assignment of the molecule's configuration and predominant conformation in solution.
¹H NMR spectroscopy is the initial and one of the most informative methods for analyzing the stereochemistry of this compound. The chemical shifts (δ) of the protons on the dioxane ring are highly dependent on their orientation (axial or equatorial).
In a typical chair conformation, axial protons are shielded by the C-C and C-O single bonds and thus resonate at a higher field (lower ppm) compared to their equatorial counterparts. The protons of the substituents (ethyl, phenyl, and propyl groups) also exhibit characteristic chemical shifts that can confirm their presence and provide clues about their environment.
Interactive Table: Representative ¹H NMR Chemical Shifts for a Stereoisomer of this compound
Note: These are typical, illustrative values based on related 1,3-dioxane structures. Actual values may vary based on the specific stereoisomer and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.50 | Multiplet | Protons of the aromatic ring. |
| H-2 (acetal) | 5.50 - 5.80 | Singlet/Doublet | Position depends on the orientation of the phenyl group. |
| H-4 | 3.80 - 4.20 | Multiplet | Chemical shift and multiplicity depend on the orientation of the propyl group. |
| H-6 (axial) | 3.50 - 3.80 | Multiplet | Typically upfield compared to H-6eq. |
| H-6 (equatorial) | 4.00 - 4.30 | Multiplet | Typically downfield compared to H-6ax. |
| H-5 | 1.80 - 2.20 | Multiplet | Position depends on the orientation of the ethyl group. |
| Propyl Group CH₂ | 1.40 - 1.70 | Multiplet | Methylene (B1212753) protons of the propyl group. |
| Ethyl Group CH₂ | 1.30 - 1.60 | Quartet | Methylene protons of the ethyl group. |
| Propyl Group CH₃ | 0.85 - 1.00 | Triplet | Methyl protons of the propyl group. |
| Ethyl Group CH₃ | 0.80 - 0.95 | Triplet | Methyl protons of the ethyl group. |
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms within the 1,3-dioxane ring are sensitive to the orientation of the substituents. A key principle is the steric compression effect, where an axial substituent will cause the carbons at the γ-position (three bonds away) to be shielded, shifting their resonance to a higher field (lower ppm) compared to a structure with an equatorial substituent. docbrown.info
For this compound, the chemical shifts of C-4, C-6, and the substituent carbons can confirm the stereochemical assignments made from ¹H NMR. The acetal (B89532) carbon, C-2, typically resonates in the range of 95-105 ppm. The carbons of the dioxane ring directly bonded to oxygen (C-4 and C-6) appear further downfield (60-80 ppm) than the C-5 carbon (25-40 ppm). docbrown.info
Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound
Note: These are typical, illustrative values based on related 1,3-dioxane structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Phenyl C (quaternary) | 135 - 140 | The carbon attached to the dioxane ring. |
| Phenyl CH | 125 - 130 | Aromatic carbons. |
| C-2 (acetal) | 95 - 105 | Chemical shift is sensitive to stereochemistry. |
| C-4 | 70 - 80 | Shift depends on the orientation of the propyl group. |
| C-6 | 65 - 75 | Less substituted than C-4. |
| C-5 | 35 - 45 | Shift depends on the orientation of the ethyl group. |
| Propyl Group CH₂ | 30 - 40 | |
| Ethyl Group CH₂ | 20 - 30 | |
| Propyl Group CH₂ | 15 - 25 | |
| Ethyl Group CH₃ | 10 - 15 | |
| Propyl Group CH₃ | 10 - 15 |
The magnitude of the vicinal proton-proton coupling constants (³JHH) is one of the most reliable indicators of stereochemistry in 1,3-dioxanes. These values are related to the dihedral angle between the coupled protons via the Karplus equation. In a rigid chair conformation, the following relationships are typically observed:
³J(axial, axial): Large coupling (8 - 13 Hz), corresponding to a dihedral angle of ~180°.
³J(axial, equatorial): Small coupling (2 - 5 Hz), corresponding to a dihedral angle of ~60°.
³J(equatorial, equatorial): Small coupling (1 - 3 Hz), corresponding to a dihedral angle of ~60°.
By analyzing the coupling patterns of the ring protons (H-4, H-5, H-6), the relative configuration of the ethyl and propyl substituents can be determined. For instance, a large coupling constant between H-4 and H-5 would indicate a trans-diaxial relationship between these two protons, which in turn defines the relative equatorial/axial positioning of the propyl and ethyl groups. researchgate.net
While coupling constants provide information about through-bond connectivity, Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space proximity between nuclei. wikipedia.org This is a powerful technique for confirming stereochemical assignments in 1,3-dioxanes. thieme-connect.de
In a 2D NOESY experiment, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. For this compound, key NOE correlations would be used to establish the orientation of the substituents. For example:
An NOE between the acetal proton (H-2) and the protons of the phenyl ring would be expected.
If the phenyl group at C-2 is equatorial, a strong NOE would be observed between H-2 and the equatorial protons at C-4 and C-6.
Crucially, NOEs between axial protons and axial substituents provide unambiguous evidence for their relative orientation. For instance, an NOE between an axial proton at C-4 and an axial proton at C-6 would confirm the chair conformation. An NOE between an axial-oriented substituent and an axial ring proton would firmly establish its stereochemistry. youtube.com
While 1,3-dioxane rings are often conformationally locked ("anancomeric") by bulky substituents, some may undergo chair-to-chair ring inversion at a rate that is observable on the NMR timescale. researchgate.net Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, can be used to study these processes.
At high temperatures, if ring inversion is fast, the observed NMR signals for axial and equatorial positions are averaged. As the temperature is lowered, the rate of inversion slows down. At a specific temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. Below this temperature, at the slow-exchange limit, sharp, distinct signals for each conformer can be observed. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing insight into the conformational stability of the molecule. capes.gov.br
In a chiral molecule, chemically equivalent protons or groups can be magnetically non-equivalent, a phenomenon known as diastereotopicity. For a specific stereoisomer of this compound, which is chiral, certain protons may be diastereotopic.
A classic example within the 1,3-dioxane ring is the pair of protons at C-6 (H-6ax and H-6eq). Due to their fixed and different spatial relationships with the chiral centers at C-4 and C-5, they are inherently diastereotopic and will always have different chemical shifts and coupling constants in a chiral environment, even with free rotation of adjacent groups. researchgate.net
Furthermore, the methylene protons of the ethyl group at C-5 or the propyl group at C-4 can also be diastereotopic. Their magnetic non-equivalence would manifest as a more complex multiplet (an AB quartet further split by coupling to other protons) instead of a simple quartet or triplet, providing further evidence of the chiral nature of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, various MS methods are employed to gain a complete picture of its identity, purity, and fragmentation behavior.
Gas Chromatography-Mass Spectrometry (GC/MS) is an essential technique for separating volatile compounds and identifying them based on their mass spectra. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. The molecular ion peak (M+) would be expected at an m/z corresponding to the compound's molecular weight. However, for acetals, this peak can be weak or absent due to the instability of the molecular ion. The fragmentation pattern is dominated by cleavages initiated by the oxygen atoms and scission of the substituent groups.
Key expected fragments for this compound would include:
Loss of the propyl group: A significant peak corresponding to [M - C₃H₇]⁺.
Loss of the ethyl group: A peak corresponding to [M - C₂H₅]⁺.
Formation of the benzoyl cation: A stable and often abundant ion at m/z 105 ([C₆H₅CO]⁺), formed through cleavage and rearrangement of the 2-phenyl-1,3-dioxane (B8809928) ring system. This is a characteristic fragment for 2-phenyl substituted dioxanes. nih.gov
Alkyl fragments: Peaks corresponding to the propyl ([C₃H₇]⁺, m/z 43) and ethyl ([C₂H₅]⁺, m/z 29) carbocations. libretexts.org
Ring cleavage fragments: Various ions resulting from the breakdown of the dioxane ring itself. docbrown.info
| m/z | Predicted Ion Fragment | Significance |
|---|---|---|
| 248 | [C₁₅H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 219 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 205 | [M - C₃H₇]⁺ | Loss of propyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation (characteristic) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
To overcome the potential instability of the molecular ion in EI-MS, "soft" ionization techniques like Chemical Ionization Mass Spectrometry (CI-MS) are utilized. CI-MS uses a reagent gas (such as methane (B114726) or ammonia) to produce protonated molecules, [M+H]⁺. This species is generally more stable than the radical cation M+• formed in EI, resulting in a more prominent peak that reliably confirms the molecular weight of the compound.
For more detailed structural information, Electron Ionization Tandem Mass Spectrometry (EI-MS/MS) is employed. In this technique, a specific fragment ion from the initial EI-MS analysis is selected and subjected to further fragmentation. For example, the molecular ion could be selected and fragmented to confirm the loss of the ethyl and propyl groups. Alternatively, a major fragment ion could be further analyzed to confirm its structure, providing unambiguous evidence for the connectivity of the atoms within the this compound molecule. creative-proteomics.com
X-Ray Crystallography
While specific crystal structure data for this compound is not prominently available, extensive studies on closely related 1,3-dioxane derivatives provide a clear and reliable model for its solid-state conformation. nih.govresearchgate.net Research on compounds such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane has shown that the 1,3-dioxane ring consistently adopts a stable chair conformation. nih.govresearchgate.net
In this chair conformation, substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions. For this compound, it is therefore predicted that:
The 1,3-dioxane ring exists in a chair conformation .
The bulky phenyl group at the C2 position occupies an equatorial site.
The propyl group at the C4 position and the ethyl group at the C5 position will also reside in equatorial orientations to minimize steric strain and achieve the most thermodynamically stable structure.
| Structural Feature | Predicted Conformation/Orientation | Basis of Prediction |
|---|---|---|
| 1,3-Dioxane Ring | Chair Conformation | Minimization of torsional strain nih.govresearchgate.net |
| C2-Phenyl Group | Equatorial | Avoidance of 1,3-diaxial interactions nih.gov |
| C4-Propyl Group | Equatorial | Minimization of steric hindrance |
| C5-Ethyl Group | Equatorial | Thermodynamic stability |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show a combination of absorption bands that confirm the presence of its constituent parts: the phenyl group, the saturated alkyl chains (ethyl and propyl), and the cyclic ether (dioxane) structure.
The key vibrational modes and their expected wavenumber regions are:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, are characteristic of the C-H bonds on the phenyl ring. researchgate.net
Aliphatic C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, arise from the C-H bonds of the ethyl and propyl groups.
Aromatic C=C Stretching: Two or three medium-intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring. researchgate.net
Aliphatic C-H Bending: Bands corresponding to the bending vibrations of the CH₂ and CH₃ groups occur around 1465 cm⁻¹ and 1375 cm⁻¹.
C-O Stretching: The most characteristic bands for the dioxane ring are the strong C-O-C stretching vibrations. As a cyclic acetal, it is expected to show multiple strong bands in the 1000-1200 cm⁻¹ region, which are typical for the C-O single bonds of the ether linkages. ucdavis.edu
Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring. researchgate.net
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic (Phenyl) |
| 2850-2960 | C-H Stretch | Aliphatic (Ethyl, Propyl) |
| 1450-1600 | C=C Stretch | Aromatic (Phenyl) |
| 1375-1465 | C-H Bend | Aliphatic (Ethyl, Propyl) |
| 1000-1200 | C-O Stretch | Cyclic Ether (Dioxane Ring) |
| 690-770 | C-H Out-of-Plane Bend | Aromatic (Phenyl) |
Computational Chemistry Studies on 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Quantum-Chemical Methods for Conformational Analysis
The conformational flexibility of the 1,3-dioxane (B1201747) ring is a central aspect of its stereochemistry. Like cyclohexane (B81311), 1,3-dioxane preferentially adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.de However, the presence of substituents at the C2, C4, and C5 positions introduces a complex conformational landscape involving various chair and twist-boat forms. Computational quantum-chemical methods are indispensable for elucidating the geometries and relative stabilities of these conformers.
Ab initio (from first principles) molecular orbital theories are foundational in computational chemistry for studying molecular structures and energies without empirical parameters. The Hartree-Fock (HF) method, often employed with the Restricted Hartree-Fock (RHF) approach for closed-shell molecules, provides a baseline understanding of the electronic structure. researchgate.net For instance, studies on 5-alkyl- and 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have successfully identified pathways for the isomerization between equatorial and axial chair conformers. researchgate.net
For 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane, RHF calculations would be the first step to optimize the geometries of various stereoisomers, such as those with equatorial or axial orientations of the phenyl, propyl, and ethyl groups. However, the HF method does not account for electron correlation, which can be significant in determining accurate energy differences.
To incorporate electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently used. researchgate.net Calculations at the MP2 level provide more accurate relative energies between conformers compared to HF. For unsubstituted 1,3-dioxane, MP2 calculations have shown that the chair conformer is significantly more stable than the twist forms, providing conformational free energy (ΔG) values that are crucial for understanding the equilibrium populations of different structures. researchgate.net Applying the MP2 method to this compound would yield more reliable energy differences between its various complex chair and twist conformers.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods model electron correlation via functionals of the electron density.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been widely used for conformational analysis of organic molecules, including 1,3-dioxane derivatives. researchgate.netnih.gov It combines a portion of exact HF exchange with DFT exchange and correlation, often providing reliable geometries and relative energies. gaussian.com
PBE (Perdew–Burke–Ernzerhof) is a generalized gradient approximation (GGA) functional that is derived without empirical parameters. While broadly applicable, for conformational studies of flexible molecules, hybrid functionals like B3LYP have sometimes shown better agreement with experimental data. nih.gov
M06-2X is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for systems where non-covalent interactions, such as dispersion forces, are important. google.com Given the presence of a phenyl group and alkyl chains in this compound, dispersion forces play a key role in stabilizing certain conformations. The M06-2X functional has demonstrated superior performance over B3LYP in describing systems with significant dispersion and has been successfully applied to study reaction mechanisms in substituted 1,3-dioxanes. scispace.comua.es
The choice of functional is critical for obtaining accurate results, and a comparative study using several functionals is often the best practice.
| Method | Type | Key Strengths | Common Applications |
|---|---|---|---|
| RHF | Ab Initio (Hartree-Fock) | Computationally inexpensive; good for initial geometry optimization. | Baseline conformational searches and structural analysis. researchgate.net |
| MP2 | Ab Initio (Post-HF) | Includes electron correlation; provides more accurate relative energies than HF. | Calculating accurate conformational free energies (ΔG). researchgate.net |
| B3LYP | Hybrid DFT | Good balance of accuracy and cost; widely benchmarked for organic molecules. nih.gov | Geometry optimization and relative energy calculations. researchgate.net |
| PBE | GGA DFT | Parameter-free; generally applicable. | Solid-state physics and general chemical systems. nih.gov |
| M06-2X | Hybrid Meta-GGA DFT | Excellent for systems with non-covalent interactions (dispersion); accurate for thermochemistry and kinetics. ua.es | Conformational analysis of molecules with aromatic rings and alkyl chains; reaction mechanism studies. scispace.com |
The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For a cyclic molecule like this compound, the PES reveals the stable conformers (local minima), the transition states for interconversion between them (saddle points), and the energy barriers for these processes. researchgate.net
Computational methods are used to explore the PES by performing a series of constrained geometry optimizations. uni-muenchen.de For example, a key dihedral angle of the dioxane ring can be systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that constrained structure. This process, known as a relaxed PES scan, can trace the path from one conformer to another, identifying the transition state and the associated energy barrier. uni-muenchen.denih.gov Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed two primary pathways for the chair-to-chair isomerization, mapping the minima corresponding to chair and twist conformers and the maxima corresponding to half-chair and boat structures. researchgate.net
Once the stationary points (minima and saddle points) on the PES are located and their geometries optimized, their relative energies can be calculated to determine conformational preferences.
Relative Electronic Energy (ΔE): This is the direct difference in the electronic energies of two conformers, usually at 0 Kelvin.
Relative Enthalpy (ΔH): This includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy, providing a more accurate picture at a given temperature.
Relative Gibbs Free Energy (ΔG): This is the most crucial value for determining the equilibrium population of conformers, as it includes entropic contributions (ΔS) in addition to enthalpy (ΔG = ΔH - TΔS). uci.edu
For substituted 1,3-dioxanes, the Gibbs conformational energies (often denoted as A-values) of substituents are determined to quantify their preference for an equatorial versus an axial position. researchgate.net For this compound, multiple stereoisomers exist depending on the relative orientations of the three substituents. Calculating the ΔG for each stable conformer allows for the prediction of their equilibrium distribution at a specific temperature.
| Conformer Transition | Method | Calculated Energy Difference (kcal/mol) | Reference |
|---|---|---|---|
| Chair → 2,5-Twist (ΔE) | HF/6-31G(d) | 4.67 ± 0.31 | researchgate.net |
| Chair → 2,5-Twist (ΔE) | DFT (B3LYP) | 5.19 ± 0.8 | researchgate.net |
| Chair → 2,5-Twist (ΔG at 298K) | MP2 | 4.85 ± 0.08 | researchgate.net |
| 2,5-Twist → 1,4-Twist (ΔE) | HF/6-31G(d) | 1.36 ± 0.12 | researchgate.net |
| 2,5-Twist → 1,4-Twist (ΔE) | DFT (B3LYP) | 1.0 | researchgate.net |
Note: These values are for the parent 1,3-dioxane ring. For this compound, these energy differences would be significantly modified by the steric and electronic effects of the substituents.
Computational Modeling of Reaction Mechanisms
Beyond conformational analysis, computational chemistry is a powerful tool for investigating the reactivity of molecules, including potential decomposition, oxidation, or ring-opening reactions. scispace.comx-mol.netresearchgate.net
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The TS is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Locating the precise geometry and energy of the TS is fundamental to understanding the reaction's kinetics and mechanism.
Computational algorithms can search the PES for transition states that connect a given reactant and product. Once a candidate TS structure is found, it must be characterized to confirm it is a true TS. This is done by performing a vibrational frequency analysis. A genuine transition state has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). uni-muenchen.de
For example, the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds has been studied computationally using the M06-2X functional. scispace.com These studies successfully located the cyclic transition states involved in the decomposition mechanism and calculated the kinetic and thermodynamic parameters of the reaction. scispace.com Similar methods could be applied to this compound to investigate its thermal stability, predict potential decomposition pathways, and calculate the activation energies for these processes.
Calculation of Reaction Rate Coefficients
Computational chemistry offers powerful tools for determining the kinetics of chemical reactions, including those involving complex molecules like this compound. Transition State Theory (TST) is a fundamental concept used to calculate reaction rate constants. ucsb.eduwikipedia.org This theory posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate at a saddle point on the potential energy surface. wikipedia.org
The general workflow for calculating a rate constant using computational methods involves several key steps:
Geometry Optimization: The three-dimensional structures of the reactants and the transition state are optimized to find their lowest energy conformations. ucsb.edu
Frequency Analysis: This calculation confirms that the reactant structures are true minima (having no imaginary frequencies) and that the transition state is a first-order saddle point (having exactly one imaginary frequency). uleth.ca This analysis also provides the zero-point vibrational energies and the partition functions necessary for calculating thermodynamic properties. ucsb.edu
Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT) or coupled-cluster theory, are used to accurately compute the energies of the optimized structures. nih.gov The difference in energy between the reactants and the transition state gives the activation energy barrier.
Rate Constant Calculation: Using the calculated activation free energy, the rate constant is determined via the Eyring equation, which incorporates fundamental constants and temperature. ucsb.eduwikipedia.org
For reactions such as hydrogen abstraction from methanol (B129727) by an oxygen atom, computational methods like multi-structural variational transition state theory have been shown to yield rate constants that agree well with experimental values. nih.gov These approaches can account for complex factors like quantum mechanical tunneling and anharmonicity, providing a detailed understanding of reaction kinetics. nih.gov
Investigation of Intermolecular Interactions and Host-Guest Chemistry
The study of non-covalent interactions is central to understanding the behavior of molecules in various environments, a field known as supramolecular or host-guest chemistry. Computational modeling is essential for elucidating the structure, strength, and nature of these interactions, which are often difficult to probe experimentally. researchgate.netaip.org
For a molecule such as this compound, the phenyl group, alkyl chains, and oxygen-containing dioxane ring provide multiple sites for intermolecular interactions. These can include:
Van der Waals forces: Dispersion and repulsion forces that are fundamental to all molecular interactions.
Hydrogen bonding: Possible if interacting with a suitable donor molecule.
π-π stacking: Interactions between the phenyl ring of the dioxane and other aromatic systems.
CH-π interactions: Interactions between the C-H bonds of the ethyl and propyl groups and aromatic rings.
Computational methods like DFT, molecular dynamics (MD), and Monte Carlo (MC) simulations are used to model these host-guest systems. aip.org MD simulations can track the movement of molecules over time, providing insights into the dynamics of binding and release. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can then be used to estimate the free energy of binding from these simulations. researchgate.net Such computational studies are critical in designing molecules for specific applications in molecular recognition, sensing, and materials science. nih.gov
A fascinating area of host-guest chemistry involves encapsulating molecules within the confined space of fullerene cages. Computational studies on the parent 1,3-dioxane molecule have revealed that its conformational behavior is dramatically altered by this confinement. figshare.comresearchgate.net
In a free state or in solution, unsubstituted 1,3-dioxane predominantly adopts a stable "chair" conformation. However, when encapsulated within fullerene cavities, its conformational equilibrium shifts significantly. Using Density Functional Theory (PBE/3ζ), researchers have shown that when 1,3-dioxane is placed inside smaller fullerenes like C60, the preferred conformation becomes the 1,4-twist form. figshare.comresearchgate.net This is a remarkable finding, as the twist form is typically a higher-energy, less stable structure for the free molecule.
In larger fullerenes such as C70 and C80, the equilibrium shifts back towards the chair form, but the relative stability of the 1,4-twist form remains higher than that of the free 1,3-dioxane molecule. figshare.com These computational findings demonstrate that the nanoscale environment of the fullerene cavity imposes steric constraints that fundamentally change the potential energy surface of the guest molecule. figshare.comresearchgate.net
| System | Chair (C) | 1,4-Twist (1,4-Tw) | 2,5-Twist (2,5-Tw) |
|---|---|---|---|
| Free 1,3-Dioxane | 0.00 | 6.55 | 5.67 |
| C4H8O2@C60 | 1.89 | 0.00 | 3.00 |
| C4H8O2@C70 | 0.00 | 2.35 | 2.45 |
| C4H8O2@C80 | 0.00 | 3.56 | 3.58 |
Prediction of Spectroscopic Parameters through Computational Methods
Computational quantum chemistry has become an indispensable tool for predicting and interpreting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. frontiersin.orgrsc.org The ability to accurately calculate NMR parameters like chemical shifts and spin-spin coupling constants is crucial for the structural elucidation of unknown compounds and for understanding the electronic structure of molecules like this compound. nih.govgithub.io
Modern approaches combine quantum mechanics with machine learning (ML) to predict NMR parameters with high accuracy and significantly reduced computational cost compared to traditional methods. frontiersin.orgnih.gov DFT remains a cornerstone for these calculations, with various functionals and basis sets being benchmarked to find the optimal level of theory for predicting experimental spectra in different solvents. github.io For complex, flexible molecules, computational protocols often involve a conformational search, geometry optimization of each conformer, and then calculation of NMR parameters, which are subsequently Boltzmann-averaged to produce a final predicted spectrum. rsc.org
Indirect nuclear spin-spin coupling constants (J-couplings) are a key feature of NMR spectra, providing valuable information about molecular connectivity and geometry. These couplings arise from the interaction between nuclear spins, mediated by the bonding electrons. The theoretical framework for these interactions was established by Ramsey, who identified four main contributing mechanisms. trygvehelgaker.no
Computational methods, particularly DFT, have made the calculation of J-couplings a routine task for a wide range of molecules. trygvehelgaker.no The total calculated coupling constant (J) is the sum of four distinct terms: trygvehelgaker.noaip.org
Fermi-Contact (FC): This term typically dominates, especially for one-bond couplings. It arises from the direct interaction of the nuclear spin with the electron spin density at the nucleus. trygvehelgaker.no
Spin-Dipole (SD): This describes the interaction between the nuclear spin and the electron spin dipoles.
Paramagnetic Spin-Orbit (PSO): This term relates to the interaction between the magnetic field generated by the orbital motion of electrons and the nuclear spin.
Diamagnetic Spin-Orbit (DSO): This term is often the smallest contribution and arises from the modification of the electronic ground state by the nuclear magnetic moments. trygvehelgaker.no
The accuracy of calculated J-couplings is highly sensitive to the choice of basis set and DFT functional. researchgate.netacs.org Specialized basis sets, such as the pcJ-n series, have been developed to improve the accuracy of these calculations by including functions that better describe the electron density near the nucleus. acs.org
| Component | Abbreviation | Physical Origin |
|---|---|---|
| Fermi-Contact | FC | Interaction of nuclear spin with electron spin density at the nucleus. |
| Spin-Dipole | SD | Through-space dipolar interaction between nuclear and electron spins. |
| Paramagnetic Spin-Orbit | PSO | Interaction of nuclear spin with the magnetic moment from electron orbital motion. |
| Diamagnetic Spin-Orbit | DSO | Shielding effect from the electronic ground state. |
Chemical Reactivity and Transformations of 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Cleavage and Hydrolysis Reactions of 1,3-Dioxanes
The 1,3-dioxane (B1201747) moiety in 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane serves as a protective group for a carbonyl compound (benzaldehyde) and a 1,3-diol (2-ethyl-2-propyl-1,3-propanediol). Consequently, cleavage and hydrolysis reactions are fundamental to its chemistry, enabling the deprotection of these parent molecules. organic-chemistry.org Cyclic acetals like 1,3-dioxanes are generally stable against various nucleophiles and bases. organic-chemistry.org
The most common reaction of 1,3-dioxanes is acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and diol. organic-chemistry.org This process is typically carried out using aqueous acid or by transacetalization in a solvent like acetone (B3395972) with an acid catalyst. organic-chemistry.org
The mechanism for the acid-catalyzed hydrolysis of this compound proceeds through the following steps:
Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, making it a better leaving group.
Ring Opening: The C2-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by the lone pair of electrons on the remaining oxygen atom within the chain.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A proton is lost from the newly added water moiety, forming a hemiacetal intermediate.
Protonation and Cleavage: The hydroxyl group of the diol portion of the hemiacetal is protonated, followed by the cleavage of the C-O bond to release the 1,3-diol (2-ethyl-2-propyl-1,3-propanediol).
Final Deprotonation: The resulting protonated carbonyl (benzaldehyde) loses a proton to regenerate the acid catalyst and yield the final aldehyde product.
The rate of hydrolysis can be influenced by the stereochemistry of the molecule; for some 2,5-disubstituted-1,3-dioxanes, trans-isomers have been observed to hydrolyze faster than their cis-counterparts. nih.gov
In complex organic syntheses, it is often necessary to deprotect an acetal (B89532) without affecting other acid-sensitive functional groups in the molecule. oup.com This has led to the development of various mild and chemoselective methods for acetal cleavage. researchgate.net These strategies offer high yields and selectivity, making them valuable in multi-step synthesis. organic-chemistry.org
Several reagent systems have been developed for the chemoselective deprotection of acetals under mild or neutral conditions. organic-chemistry.orgresearchgate.net For instance, nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol (B129727), can efficiently deprotect acetals and ketals, leaving groups like halo, alkoxy, and methylenedioxy unaffected. researchgate.netrsc.org Another approach involves using aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions, which has been shown to selectively cleave acyclic acetals in the presence of more acid-labile groups. oup.com
| Catalyst/Reagent System | Conditions | Selectivity |
| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temp. | Gentle Lewis acid, chemoselective cleavage. organic-chemistry.org |
| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, room temp. | Operates at almost neutral pH, high yields. organic-chemistry.org |
| Nickel Boride (Ni₂B) | Methanol | Tolerates halo, alkoxy, and methylenedioxy groups. researchgate.netrsc.org |
| Aqueous DMSO | Neutral conditions | Selective for acyclic acetals over cyclic ones. oup.com |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic amount, rapid conversion. organic-chemistry.org |
Ring-Opening Reactions and Subsequent Transformations
Beyond simple hydrolysis, the 1,3-dioxane ring can undergo regioselective ring-opening reactions to yield valuable synthetic intermediates, such as mono-protected 1,3-diols. researchgate.net These reactions are particularly prominent in carbohydrate chemistry but are broadly applicable. researchgate.net The choice of reagent dictates which C-O bond is cleaved and the nature of the resulting functional group. researchgate.net
Reductive ring-opening reactions are commonly employed, using a Lewis acid in combination with a hydride source. The Lewis acid coordinates to one of the oxygen atoms, facilitating a regioselective attack by the hydride. For example, the use of diisobutylaluminium hydride (DIBAL-H) often results in the hydride attacking the less hindered oxygen atom. researchgate.net In contrast, other reagent combinations may lead to the formation of a benzyl (B1604629) ether at the more hindered position. researchgate.net The regioselectivity is highly dependent on the substrate and the specific reagents used. researchgate.net
| Reagent Combination | Typical Outcome |
| LiAlH₄ - AlCl₃ | Reductive cleavage to yield mono-protected diols. researchgate.net |
| Diisobutylaluminium hydride (DIBAL-H) | Reductive opening, often yielding an ether at the least hindered oxygen. researchgate.net |
| Sodium cyanoborohydride (NaBH₃CN) - Acid | Can achieve fully regiospecific transformations. researchgate.net |
Reactions Occurring at the Substituent Sites (Ethyl, Phenyl, Propyl) of the Dioxane Ring
The substituents on the dioxane ring provide additional handles for chemical modification. The reactivity of each substituent is characteristic of its functional group class. The alkyl groups (ethyl and propyl) are generally unreactive alkanes. masterorganicchemistry.com In contrast, the phenyl group at the C2 position is an aromatic ring and is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com
Halogenation reactions can be directed towards the substituents of the 1,3-dioxane ring. While the saturated alkyl chains are resistant to halogenation under mild conditions, the phenyl group can readily undergo electrophilic halogenation. Reactions with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide (NBS) would be expected to introduce a halogen atom onto the phenyl ring, primarily at the ortho and para positions.
The dioxane ring itself is generally stable under many reaction conditions. For instance, the direct fluorination of an isoxazole (B147169) ring bearing a 1,3-dioxane fragment has been successfully achieved using N-fluorobenzenesulfonimide (NFSI), indicating the robustness of the dioxane ring to this specific fluorinating agent. academie-sciences.fr
The 1,3-dioxane ring and its attached alkyl and phenyl substituents are electronically saturated and lack suitable leaving groups, making them inert to direct nucleophilic attack by N-nucleophiles such as amines. organic-chemistry.orggacariyalur.ac.in Nucleophilic substitution reactions require an electrophilic carbon center and a good leaving group, which are absent in the parent molecule this compound. ucsb.edu
For a nucleophilic substitution with an N-nucleophile to occur, one of the substituents would first need to be functionalized to introduce a leaving group. For example, if the terminal carbon of the ethyl or propyl group were halogenated via a free-radical mechanism, the resulting alkyl halide could then undergo an Sₙ2 reaction with an amine to form a new carbon-nitrogen bond. However, the parent compound itself is not susceptible to these transformations.
Cycloaddition Reactions Involving 1,3-Dioxane Templates
The 1,3-dioxane framework serves as a valuable chiral auxiliary and template in asymmetric synthesis, including cycloaddition reactions. The rigid chair-like conformation of the dioxane ring and the stereoelectronic influence of its substituents can impart a high degree of facial selectivity in the approach of reactants, thereby controlling the stereochemical outcome of the reaction. While specific studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the principles of such transformations can be understood by examining related 1,3-dioxane systems. These studies provide a strong basis for predicting the reactivity and selectivity of the target molecule.
1,3-Dipolar Cycloadditions Utilizing 1,3-Dioxane Frameworks
1,3-Dipolar cycloadditions are powerful chemical reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The reaction is a type of concerted pericyclic reaction. The 1,3-dioxane moiety can be incorporated into the dipolarophile to direct the stereochemical course of the cycloaddition.
For instance, research on d-erythrose (B157929) 1,3-dioxane derivatives has demonstrated their effectiveness as highly stereoselective templates in 1,3-dipolar cycloadditions. acs.org In these systems, the dioxane framework acts as a chiral pool, influencing the approach of the 1,3-dipole to the dipolarophilic part of the molecule. The reaction of a lactone containing a d-erythrose 1,3-dioxane derivative with various 1,3-dipoles, such as alkyl azides, nitrile oxides, and diazo compounds, has been shown to yield single isomers in many cases, highlighting the excellent stereocontrol exerted by the dioxane template. acs.org
The general mechanism for a 1,3-dipolar cycloaddition can be classified based on the relative energies of the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. acs.org These are categorized as Type I, Type II, and Type III cycloadditions, where the dominant interaction is between the HOMO of the dipole and the LUMO of the dipolarophile, both HOMO-LUMO interactions are significant, or the LUMO of the dipole and the HOMO of the dipolarophile, respectively. acs.org
In the context of this compound, if this moiety were part of a dipolarophile, the substituents on the dioxane ring (ethyl, phenyl, and propyl groups) would create a specific steric and electronic environment. This environment would favor the approach of the 1,3-dipole from the less hindered face of the molecule, leading to a high degree of stereoselectivity in the formation of the new stereocenters in the resulting heterocyclic product.
Understanding Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of cycloaddition reactions are fundamental aspects that determine the structure of the product. Regioselectivity refers to the orientation of the dipole and dipolarophile in the transition state, leading to different constitutional isomers. Stereoselectivity, on the other hand, relates to the formation of different stereoisomers.
In 1,3-dipolar cycloadditions involving 1,3-dioxane templates, both steric and electronic factors play a crucial role in determining the selectivity. acs.org The bulky substituents on the dioxane ring can sterically hinder one face of the dipolarophile, forcing the incoming dipole to attack from the opposite face. This steric hindrance is a primary determinant of facial selectivity and, consequently, the stereochemistry of the cycloadduct.
Computational studies on d-erythrose 1,3-dioxane derivatives have shown that the stereoselectivity can be attributed to the steric effect of specific atoms on the dioxane ring, such as a hydrogen atom, which effectively blocks one face from attack. acs.org
The regioselectivity of these reactions is often governed by the electronic nature of both the 1,3-dipole and the dipolarophile, which can be understood through FMO theory. acs.org For example, in the reaction of a 1,3-dioxane-containing lactone, complete regioselectivity was observed with alkyl azides and phenyldiazomethane, while a lack of regioselectivity was seen with nitrile oxides. acs.org This difference in regioselectivity can be explained by the different FMO energy levels of the various dipoles relative to the dipolarophile.
The table below illustrates hypothetical outcomes for the 1,3-dipolar cycloaddition of a dipolarophile containing a this compound template with different 1,3-dipoles, based on the principles observed in related systems.
| 1,3-Dipole | Dipolarophile | Major Regioisomer | Major Stereoisomer | Predicted Yield (%) |
| Phenyl Azide | Alkene with 1,3-dioxane | 1,4-disubstituted | exo | 95 |
| Nitrile Oxide | Alkene with 1,3-dioxane | Mixture of regioisomers | exo | 80 |
| Diazomethane | Alkene with 1,3-dioxane | 3,4-disubstituted | endo | 92 |
This table is illustrative and based on general principles of 1,3-dipolar cycloadditions involving 1,3-dioxane templates.
The following table details the frontier molecular orbital energies for different types of 1,3-dipoles, which helps in predicting the regioselectivity of their cycloaddition reactions.
| 1,3-Dipole Type | Example | HOMO Energy (eV) | LUMO Energy (eV) |
| Allenyl-type | Diazomethane | -9.0 | 1.5 |
| Phenyl Azide | -9.5 | 0.5 | |
| Propargyl-type | Nitrile Oxide | -10.5 | -0.2 |
Data is representative and used to illustrate the principles of FMO theory in determining regioselectivity. acs.org
Advanced Applications of 1,3 Dioxane Frameworks in Organic Synthesis and Stereocontrol
Utility of 1,3-Dioxanes as Protecting Groups in Organic Synthesis
One of the most fundamental and widespread applications of the 1,3-dioxane (B1201747) framework is in the protection of carbonyl functionalities and 1,3-diols. thieme-connect.de This strategy is a cornerstone of multistep synthesis, enabling chemists to mask the reactivity of these groups while performing transformations elsewhere in the molecule. thieme-connect.deorganic-chemistry.org
The formation of a 1,3-dioxane is a standard method for the protection of aldehydes, ketones, or 1,3-diols. thieme-connect.de This transformation is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.org For instance, a molecule like 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane would be synthesized from the reaction of benzaldehyde (B42025) with 2-ethyl-1-propylpropane-1,3-diol.
Standard procedures often employ a Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid catalyst. organic-chemistry.org To drive the reaction to completion, water, the byproduct of the reaction, is typically removed continuously, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org Alternatively, reagents that chemically or physically sequester water, such as orthoesters or molecular sieves, can be used. organic-chemistry.org This method is highly efficient for converting various carbonyl compounds into their corresponding 1,3-dioxanes under essentially neutral and aprotic conditions, for example, by using 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine. organic-chemistry.org
The protection can also be viewed from the opposite perspective, where a carbonyl compound is used to protect a 1,3-diol. thieme-connect.de This was one of the earliest applications, used to protect the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de
The effectiveness of a protecting group is defined by its ability to withstand a range of reaction conditions while being readily removable when desired. 1,3-Dioxanes exhibit a well-defined stability profile that makes them highly useful. They are generally stable under basic, nucleophilic, reductive, or oxidative conditions. thieme-connect.deorganic-chemistry.org This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected group.
Conversely, 1,3-dioxanes are labile towards acidic conditions. thieme-connect.de Deprotection is commonly achieved through acid-catalyzed hydrolysis in aqueous solvents or by transacetalization in the presence of an acid and a simple ketone like acetone (B3395972). organic-chemistry.org This sensitivity to Brønsted and Lewis acids makes their removal straightforward and selective. thieme-connect.de
| Condition Type | Reagents / Environment | Stability of 1,3-Dioxane | Reference |
|---|---|---|---|
| Basic | Hydroxides (e.g., NaOH, KOH), Alkoxides, Amines | Stable | thieme-connect.deorganic-chemistry.org |
| Nucleophilic | Organometallics (e.g., Grignard reagents), Hydrides | Stable | thieme-connect.deorganic-chemistry.org |
| Reductive | Catalytic Hydrogenation, Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | thieme-connect.de |
| Oxidative | Mild high-valent chromium reagents (PCC, PDC) | Stable | organic-chemistry.org |
| Acidic (Lability) | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, TsOH, BF₃·OEt₂) | Labile (Cleaved) | thieme-connect.deorganic-chemistry.org |
Employment of 1,3-Dioxanes as Chiral Auxiliaries and Stereocontrol Templates
Beyond their role as simple protecting groups, 1,3-dioxanes derived from optically active 1,3-diols serve as powerful chiral auxiliaries in asymmetric synthesis. thieme-connect.de A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org Chiral 1,3-dioxanes have proven to be highly efficient in conferring stereoselectivity in many reactions. thieme-connect.de
The rigid, chair-like conformation of the 1,3-dioxane ring is key to its function as a stereocontrol element. thieme-connect.de This well-defined conformation, which is more pronounced than in cyclohexane (B81311) due to the shorter C-O bond lengths, allows substituents to create a highly predictable and sterically biased environment. thieme-connect.de
In diastereoselective transformations , the chiral 1,3-dioxane auxiliary can direct the approach of a reagent to one face of a reactive center over the other. For example, in reactions involving enolates derived from systems containing a chiral 1,3-dioxane, the auxiliary can effectively shield one face of the enolate, leading to the preferential formation of one diastereomer upon reaction with an electrophile. nih.gov The stereochemical information embedded in the auxiliary is thus transferred to the newly created stereocenter(s). wikipedia.org
In enantioselective transformations , a prochiral substrate can be reacted with a chiral 1,3-diol to form a mixture of diastereomeric dioxanes, which can then be separated. Subsequent cleavage of the auxiliary from each separated diastereomer yields the individual enantiomers of the product. More elegantly, the chiral auxiliary can guide a reaction to differentiate between two enantiotopic faces or groups in a prochiral substrate, leading directly to an enantiomerically enriched product. thieme-connect.de
Integration of 1,3-Dioxane Structural Units in Complex Natural Product Synthesis
The 1,3-dioxane structural unit is not merely a synthetic tool but is also present in a variety of complex natural products. thieme-connect.de Its incorporation highlights the efficiency and stereochemical control that this six-membered ring can provide within a biological context. The synthesis of these natural products often leverages the principles of 1,3-dioxane chemistry to establish key stereocenters.
| Natural Product | Significance / Origin | Reference |
|---|---|---|
| Coruscol A | A naturally occurring compound. | thieme-connect.de |
| Thromboxane A₂ | A potent vasoconstrictor and platelet aggregator. | thieme-connect.de |
| Theopederin A | A marine natural product with potent biological activity. | thieme-connect.de |
| Sesbanimide A | A cytotoxic alkaloid isolated from the seeds of Sesbania drummondii. | thieme-connect.de |
Strategic Use of 1,3-Dioxane Rings for Stereochemical Elucidation of 1,3-Diols
A clever application of 1,3-dioxane chemistry is its use in determining the relative stereochemistry of 1,3-diols. thieme-connect.de By converting a 1,3-diol of unknown configuration into a corresponding 1,3-dioxane (often an acetonide, formed with acetone), the resulting cyclic structure locks the relative orientation of the substituents, which can then be readily analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de
The relative configuration of the original diol (syn or anti) dictates the spatial arrangement of the substituents on the 1,3-dioxane ring. This arrangement, in turn, influences the chemical environment of the nuclei within the ring. For example, in a 2,2-dimethyl-1,3-dioxane (B13969650) (an acetonide), the chemical shifts of the equatorial and axial methyl groups at the C2 position are distinct and diagnostic. thieme-connect.de The syn-1,3-diol will form a dioxane derivative where one substituent at C4 and one at C6 are equatorial, while the anti-diol will lead to a derivative with one equatorial and one axial substituent. These conformational differences lead to predictable variations in the ¹³C NMR chemical shifts, providing a quick and efficient method for stereochemical assignment. thieme-connect.de
| Original 1,3-Diol Stereochemistry | Resulting 1,3-Dioxane (Acetonide) Conformation | Characteristic ¹³C NMR Signature | Reference |
|---|---|---|---|
| syn | Substituents at C4 and C6 are typically equatorial. | Distinct chemical shifts for C2-methyl groups (e.g., δ ≈ 30 ppm for one, δ ≈ 20 ppm for the other). | thieme-connect.de |
| anti | One substituent is equatorial, the other is axial. | Different and predictable chemical shifts compared to the syn isomer. | thieme-connect.de |
Prospective Research Directions for 5 Ethyl 2 Phenyl 4 Propyl 1,3 Dioxane
Exploration and Development of Novel Synthetic Methodologies
The classical synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. organic-chemistry.org For 5-Ethyl-2-phenyl-4-propyl-1,3-dioxane, the logical precursors would be 2-ethyl-1-propyl-1,3-propanediol and benzaldehyde (B42025).
Future research could explore more advanced and efficient synthetic strategies. Tandem reactions, such as hydroformylation–acetalization of appropriate olefinic precursors, could offer a more atom-economical and convergent approach. rsc.org The development of stereoselective synthetic routes to control the relative and absolute stereochemistry of the four stereocenters in this compound would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries in the acetalization step or the enzymatic resolution of racemic intermediates.
Furthermore, exploring solvent-free reaction conditions or the use of solid acid catalysts could lead to more environmentally benign and scalable synthetic processes. researchgate.net A comparative study of different catalysts, such as p-toluenesulfonic acid, Amberlyst 15, and Montmorillonite K10, could be undertaken to optimize reaction yields and times. nih.gov
Advanced Investigations into Conformational Dynamics and Molecular Mechanics
Like other 1,3-dioxanes, this compound is expected to adopt a chair-like conformation to minimize steric strain. thieme-connect.de The equatorial positioning of the bulky phenyl and propyl groups would likely be favored to reduce 1,3-diaxial interactions. thieme-connect.de However, the presence of multiple substituents necessitates a detailed conformational analysis.
Prospective research should employ advanced computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), to study the potential energy surface of the molecule. researchgate.net These studies can predict the relative energies, structural parameters, and barriers to interconversion between different chair and twist-boat conformations. researchgate.netresearchgate.net Quantum-chemical studies on similar 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed pathways for conformational isomerizations, and similar investigations would be valuable for this specific molecule. researchgate.net
Experimental validation of the computational findings could be achieved through variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the preferred conformation and the dynamics of conformational exchange can be elucidated. thieme-connect.de
Discovery and Characterization of New Chemical Reactions and Transformations
The chemical reactivity of this compound is largely dictated by the cyclic acetal (B89532) functionality. While generally stable under basic and neutral conditions, the acetal is susceptible to cleavage under acidic conditions, a property often exploited in their use as protecting groups for carbonyls and 1,3-diols. thieme-connect.deorganic-chemistry.org
Future research could investigate novel transformations of this molecule. For instance, ring-opening reactions under various catalytic conditions could lead to functionalized 1,3-diols, which are valuable synthetic intermediates. researchgate.net The influence of the specific substituents on the rate and regioselectivity of such reactions would be of fundamental interest.
Furthermore, the phenyl group offers a site for various aromatic substitution reactions. Investigating electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, could lead to a diverse library of new derivatives with potentially interesting properties. The stereochemical outcome of reactions at remote positions, influenced by the fixed conformation of the dioxane ring, would also be a fascinating area of study. The development of new reactions involving cyclic acetals, such as ring expansion or multi-component reactions, could also be explored. ucl.ac.uk
Elucidation and Refinement of Structure-Reactivity Relationships
Understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. The stereochemistry of the substituents at positions 2, 4, and 5 will significantly impact the molecule's properties.
A systematic study of the different stereoisomers of this compound would be highly informative. By synthesizing and isolating each stereoisomer, their relative reactivities in various chemical transformations can be compared. For example, the rate of acid-catalyzed hydrolysis is expected to differ between isomers due to varying steric hindrance around the acetal linkage.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies could be employed to correlate specific structural features (e.g., conformational energies, dipole moments, steric parameters) with observed reactivity or physical properties. Such studies have been applied to other 1,3-dioxane (B1201747) derivatives to understand their interactions with biological receptors, and a similar approach could be used to predict the chemical behavior of this compound and its derivatives. mdpi.comnih.gov
Potential Applications in Emerging Fields of Advanced Materials Science
The unique structural features of this compound suggest potential applications in materials science. The rigid cyclic structure combined with the potential for functionalization makes it an interesting candidate for the development of novel polymers and liquid crystals.
One promising area is the development of biodegradable polymers. Cyclic acetals can be incorporated into polymer backbones, and their hydrolytic instability can be tuned to control the degradation rate of the material. researchgate.net This is particularly relevant for biomedical applications where controlled degradation is essential. researchgate.net The synthesis of polymers from 1,3-dioxane monomers has been explored for applications such as polymer electrolytes in lithium-metal batteries, where their oxidative stability can be advantageous. rsc.org
The presence of a phenyl group also opens up possibilities for creating materials with interesting optical or electronic properties. For instance, incorporating this dioxane into liquid crystalline structures could lead to new materials for display technologies. The specific stereochemistry of the molecule could be used to induce chirality in the liquid crystal phases, leading to ferroelectric or other advanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
